Girinimbine: A Technical Guide to its Natural Sourcing and Isolation from Murraya koenigii
Girinimbine: A Technical Guide to its Natural Sourcing and Isolation from Murraya koenigii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Girinimbine, a carbazole alkaloid with the chemical formula C₁₈H₁₇NO, is a prominent phytochemical predominantly found in the curry tree, Murraya koenigii (L.) Spreng.[1]. This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties[2][3]. This technical guide provides a comprehensive overview of the natural distribution of girinimbine, detailed methodologies for its isolation from Murraya koenigii, and a summary of its biological activities with a focus on relevant signaling pathways.
Natural Source and Distribution
The primary and most extensively studied natural source of girinimbine is the curry tree, Murraya koenigii, a plant belonging to the Rutaceae family, native to the Indian subcontinent[2][4]. Various parts of the plant have been reported to contain girinimbine, with the concentration varying depending on the specific organ and geographical location.
Table 1: Quantitative Yield of Girinimbine from Murraya koenigii
| Plant Part | Extraction Solvent(s) | Starting Material (g) | Yield of Girinimbine (mg) | Yield (%) | Reference |
| Stem Bark | Petroleum Ether | 1100 | - | - | [5] |
| Roots & Stem Bark | Hexane, Chloroform, Ethyl Acetate | 700 (Roots), 1100 (Stem Bark) | 328.5 | ~0.018% (combined) | - |
| Roots | Hexane, Chloroform, Methanol | 525 | - | - | [6] |
| Leaves | Methanol | - | 0.010 - 0.114 mg/g | 0.001 - 0.0114% | [7] |
| Seeds | Chloroform, Methanol | 1200 | 350 | ~0.029% | - |
Note: The yield percentages are calculated based on the provided data and may vary depending on the specific extraction and purification methods used.
Isolation of Girinimbine from Murraya koenigii
The isolation of girinimbine from Murraya koenigii typically involves a multi-step process encompassing extraction and chromatographic purification. The following is a generalized protocol synthesized from various reported methodologies.
Experimental Protocol: Extraction
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Plant Material Preparation : The desired plant part (e.g., stem bark, roots, or leaves) is collected, washed, and air-dried or oven-dried at a low temperature (e.g., 40-50°C) to remove moisture. The dried material is then ground into a coarse or fine powder to increase the surface area for solvent extraction.
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Solvent Extraction :
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Soxhlet Extraction : A commonly employed method where the powdered plant material is continuously extracted with a suitable organic solvent.
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Maceration : The powdered material is soaked in a solvent for an extended period (e.g., 3 days) with occasional agitation[5].
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Microwave-Assisted Extraction (MAE) : A more rapid method that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. One reported protocol uses a microwave power of 300 W at 45°C for one hour[6].
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Choice of Solvent : The selection of the extraction solvent is critical and is based on the polarity of girinimbine. Non-polar to moderately polar solvents are typically used. Common solvents include:
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Concentration : The resulting crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.
Experimental Protocol: Chromatographic Purification
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Column Chromatography : This is the primary technique used for the purification of girinimbine from the crude extract.
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Stationary Phase : Silica gel (e.g., 60-120 mesh or 70-230 mesh) is commonly used as the adsorbent.
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Mobile Phase : A solvent or a gradient of solvents is used to elute the compounds from the column. The choice of the mobile phase depends on the polarity of the compounds in the extract. A common mobile phase for girinimbine isolation is chloroform[5]. Gradient elution with increasing polarity (e.g., hexane-ethyl acetate mixtures) is also frequently employed.
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Fraction Collection and Analysis : The eluate from the column is collected in a series of fractions. Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing girinimbine. The TLC plates are typically visualized under UV light (254 nm and/or 365 nm).
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Recrystallization : The fractions containing pure or nearly pure girinimbine are pooled, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain pure crystalline girinimbine.
Visualization of the Isolation Workflow
Caption: A generalized workflow for the isolation of girinimbine from Murraya koenigii.
Biological Activities and Signaling Pathways
Girinimbine exhibits a range of biological activities, with its anti-cancer properties being the most extensively investigated. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.
Apoptosis Induction by Girinimbine
Girinimbine can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway:
Girinimbine treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[8]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis[8].
Extrinsic Pathway:
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. Girinimbine has been found to activate caspase-8, a key initiator caspase in the extrinsic pathway, which can then directly activate caspase-3[6].
Visualization of Girinimbine-Induced Apoptotic Signaling
Caption: Girinimbine-induced apoptosis signaling pathways.
Inhibition of MEK/ERK and STAT3 Signaling Pathways
Recent studies have elucidated that girinimbine can also exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MEK/ERK and STAT3 pathways[9][10].
The MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Girinimbine has been shown to inhibit the phosphorylation of MEK and ERK, thereby downregulating the activity of this pathway and leading to a reduction in cancer cell proliferation[9].
The STAT3 pathway is another crucial regulator of cell growth and apoptosis. Girinimbine has been demonstrated to inhibit the phosphorylation and activation of STAT3, which in turn suppresses the transcription of target genes involved in cell survival and proliferation[9].
Visualization of MEK/ERK and STAT3 Inhibition by Girinimbine
Caption: Inhibition of MEK/ERK and STAT3 signaling pathways by girinimbine.
Conclusion
Girinimbine, a carbazole alkaloid from Murraya koenigii, holds considerable promise as a lead compound for the development of novel therapeutics. This guide has provided a detailed overview of its natural sourcing and established protocols for its isolation. The elucidation of its mechanisms of action, particularly its ability to induce apoptosis and inhibit critical cell signaling pathways, underscores its potential in oncology and other therapeutic areas. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic applications of this valuable natural product.
References
- 1. Girinimbine - Wikipedia [en.wikipedia.org]
- 2. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Girinimbine from Murraya koenigii - Currying therapy for cancer - UM Research Repository [eprints.um.edu.my]
- 4. ijcmas.com [ijcmas.com]
- 5. Anti-Tumour Promoting Activity and Antioxidant Properties of Girinimbine Isolated from the Stem Bark of Murraya koenigii S. [mdpi.com]
- 6. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of Naturally occurring Girinimbine alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 10. researchgate.net [researchgate.net]
